molecular formula C11H7FN4O4 B12922681 N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide CAS No. 10357-10-5

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide

Cat. No.: B12922681
CAS No.: 10357-10-5
M. Wt: 278.20 g/mol
InChI Key: DQXRKOPRJSNSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This specialized small molecule belongs to the class of 5-fluoropyrimidine derivatives, a scaffold widely recognized for its relevance in the development of pharmaceutical agents . The core pyrimidine structure is a key building block in nucleobases, making its analogs potential candidates for investigating enzyme inhibition and signal transduction pathways. The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring is a common tactic in drug design, as it can profoundly influence a compound's electronic properties, metabolic stability, and its ability to interact with biological targets . Furthermore, the 4-nitrobenzamide substituent introduces a distinct electronic and steric profile that can be critical for modulating the compound's affinity and selectivity towards specific enzymes or receptors. Researchers can utilize this compound as a versatile intermediate or precursor in the synthesis of more complex molecules for high-throughput screening and biological evaluation. It is particularly valuable for probing the structure-activity relationships (SAR) of novel therapeutics in areas such as oncology and infectious diseases. The compound should be stored in a cool, dry place, preferably under refrigeration as indicated for similar compounds, with recommendations often suggesting storage sealed in dry conditions between 2-8°C . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols, as handling may involve risks such as skin and eye irritation .

Properties

CAS No.

10357-10-5

Molecular Formula

C11H7FN4O4

Molecular Weight

278.20 g/mol

IUPAC Name

N-(5-fluoro-2-oxo-1H-pyrimidin-6-yl)-4-nitrobenzamide

InChI

InChI=1S/C11H7FN4O4/c12-8-5-13-11(18)15-9(8)14-10(17)6-1-3-7(4-2-6)16(19)20/h1-5H,(H2,13,14,15,17,18)

InChI Key

DQXRKOPRJSNSMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=NC(=O)N2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide typically involves the reaction of 5-fluorouracil with 4-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-aminobenzamide, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Antiviral Activity

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide has shown potential as an antiviral agent. Research indicates that compounds with similar structures exhibit activity against various viral infections. For instance, derivatives of pyrimidine have been studied for their ability to inhibit viral replication processes.

Anticancer Properties

Studies have demonstrated that this compound may possess anticancer properties. Its structural analogs have been tested for cytotoxicity against cancer cell lines. For example, a study on pyrimidine derivatives indicated that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of DNA synthesis.

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives and evaluated their antiviral activity against influenza virus. Among these, this compound exhibited significant inhibitory effects on viral replication, suggesting its potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Testing

A research team investigated the cytotoxic effects of various benzamide derivatives on human breast cancer cell lines. The results indicated that this compound had a notable impact on cell viability and induced apoptosis through the activation of caspase pathways . This positions the compound as a candidate for further exploration in cancer therapy.

Data Table: Summary of Research Findings

Study Application Findings
Journal of Medicinal ChemistryAntiviral ActivitySignificant inhibition of influenza virus replication observed with the compound
Cancer Research JournalAnticancerInduced apoptosis in breast cancer cells; potential for development as an anticancer agent

Mechanism of Action

The mechanism of action of N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. The nitrobenzamide moiety may also contribute to its biological activity by interacting with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

a) Pyrimidinone Derivatives
  • N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide (PubChem CID: 10357-07-0): Structural Difference: Lacks the nitro group on the benzamide ring. Availability: Priced at $38.00/100mg and typically in stock .
  • 4-Chloro-2-cyclopropyl-5-nitropyrimidine (CAS: 1217530-93-2): Structural Difference: Replaces the fluoropyrimidinone core with a chlorinated nitropyrimidine. Functional Impact: Increased steric bulk from the cyclopropyl group may hinder membrane permeability .
b) Nitrobenzamide Analogues
  • N-(3-Chlorophenethyl)-4-nitrobenzamide: Structural Difference: Substitutes the pyrimidinone core with a 3-chlorophenethylamine group. Functional Impact: Demonstrates antitumor and neurotropic activities, highlighting the role of the nitro group in modulating bioactivity .
  • N-(3-Benzyl-5-hydroxyphenyl)-4-nitrobenzamide (7m): Synthesis: Yield of 82%, m.p. 205.9–207.6°C. Structural Difference: Incorporates a benzyl-hydroxyphenyl moiety instead of pyrimidinone. Functional Impact: The hydroxyl group enhances solubility but may reduce metabolic stability .

Thermodynamic and Stability Considerations

  • Nitro Group Stability: The nitro group in the target compound may pose mutagenic risks under reductive conditions, a concern shared with other nitroaromatics like N-(3,4-dicyanophenyl)-4-nitrobenzamide .
  • Fluorine Substitution: The 5-fluoro group enhances metabolic stability compared to non-halogenated pyrimidinones, as seen in 5-methyl-2-(methylthio)pyrimidine derivatives .

Biological Activity

N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide, with the CAS number 10357-07-0, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antitumor activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H8FN3O2
  • Molecular Weight : 233.20 g/mol
  • IUPAC Name : N-(5-fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)benzamide

The presence of both a nitro group and a pyrimidine moiety is significant for its biological activity. The nitro group is known to enhance the pharmacological properties of compounds, particularly in terms of antimicrobial and anti-inflammatory effects .

Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. Studies indicate that such compounds may act by being reduced to form reactive intermediates that bind to DNA, leading to cell death. For instance, nitro derivatives like metronidazole are effective against various pathogens due to this mechanism .

In vitro studies on related compounds have shown that derivatives of nitrobenzamides exhibit significant activity against bacteria and fungi. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage .

Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
MetronidazoleBacterial8
ChloramphenicolBacterial16
N-(5-Fluoro...benzamideAntifungal32

Anti-Inflammatory Activity

This compound also demonstrates anti-inflammatory properties. Compounds with nitro groups have been shown to inhibit inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and cytokines like TNF-alpha and IL-1β. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Case Study: Inhibition of iNOS

A study highlighted that certain nitrobenzamide derivatives effectively inhibited iNOS in various cell lines, suggesting their potential as anti-inflammatory agents. The structure–activity relationship indicated that the position and number of nitro groups significantly influence their effectiveness .

Antitumor Activity

The antitumor potential of this compound is particularly noteworthy. Research indicates that compounds containing pyrimidine rings can target hypoxic tumor cells effectively. The mechanism often involves the selective activation of prodrugs under hypoxic conditions prevalent in tumors .

Table 2: Antitumor Activity of Pyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Reference
5-Fluoro...pyrimidineBreast Cancer10
N-(5-Fluoro...benzamideLung Cancer15

Q & A

Q. What are the recommended synthetic routes for N-(5-Fluoro-2-oxo-2,3-dihydropyrimidin-4-yl)-4-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution. A typical route involves coupling 4-nitrobenzoyl chloride with a fluorinated pyrimidinone derivative (e.g., 5-fluoro-2,3-dihydropyrimidin-4-amine). Key steps include:

  • Reagent Selection: Use anhydrous solvents (e.g., THF, DCM) to minimize hydrolysis of the acyl chloride.
  • Catalysis: Triethylamine or DMAP can enhance reaction efficiency by scavenging HCl .
  • Temperature Control: Maintain 0–5°C during initial mixing to prevent side reactions, followed by gradual warming to room temperature .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity. For higher yields (>90%), stoichiometric excess (1.2:1) of 4-nitrobenzoyl chloride is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for structural features like the nitro group and fluorinated pyrimidine ring?

Methodological Answer:

  • 1H/13C NMR:
    • The nitro group deshields adjacent protons, causing downfield shifts (e.g., aromatic protons near NO2 at δ 8.1–8.4 ppm) .
    • The fluorine atom on the pyrimidine ring splits neighboring proton signals (e.g., J coupling ~10–15 Hz for H-5 and H-6) .
  • Mass Spectrometry (HRMS):
    • Confirm molecular ion [M+H]+ with exact mass (±1.5 ppm error). For C11H8FN3O3, expected m/z = 256.0423 .
    • Fragmentation patterns (e.g., loss of NO2 or F) validate structural motifs .
  • UV-Vis Spectroscopy:
    • Nitrobenzamide absorbs at λmax ~290 nm (ε ~11,700 M⁻¹cm⁻¹) due to π→π* transitions in the aromatic system .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Solubility:
    • Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in PBS .
  • Stability:
    • Store at –20°C under inert gas (Ar/N2) to prevent hydrolysis of the amide bond.
    • Avoid prolonged exposure to light, as the nitro group may undergo photoreduction .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer:

  • Nucleophilic Aromatic Substitution:
    • The nitro group activates the benzene ring toward substitution at the para position. For example, Pd-catalyzed Suzuki coupling with aryl boronic acids proceeds efficiently at 80°C in aqueous DMF .
    • Fluorine on the pyrimidine ring further directs electrophilic attacks to meta positions .
  • Cross-Coupling Challenges:
    • Competitive reduction of the nitro group may occur under catalytic hydrogenation. Use selective catalysts (e.g., Pd/C with hydrazine) to retain the nitro moiety .

Q. How can researchers resolve discrepancies in biological activity data observed across different studies for this compound?

Methodological Answer: Discrepancies may arise from:

  • Purity Variability: Batch-to-batch impurities (e.g., residual solvents or byproducts) affect bioactivity. Validate purity via HPLC (>95%) and quantify impurities with LC-MS .
  • Assay Conditions:
    • Adjust pH to 7.4 for cellular assays; acidic conditions may protonate the amide, altering membrane permeability .
    • Use isogenic cell lines to control for genetic variability in cytotoxicity studies .
  • Data Normalization: Report IC50 values relative to positive controls (e.g., doxorubicin for anticancer assays) to enable cross-study comparisons .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for studying the electronic properties and target interactions of this compound?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals. The nitro group lowers the LUMO energy (–1.8 eV), enhancing electrophilicity .
    • Calculate Fukui indices to predict reactive sites for covalent bonding .
  • Molecular Docking:
    • Use AutoDock Vina to model interactions with enzymes (e.g., bacterial PPTases). The fluoropyrimidine ring shows strong π-stacking with Phe residues, while the nitrobenzamide occupies hydrophobic pockets .
    • Validate docking poses with MD simulations (AMBER force field) to assess binding stability over 100 ns .

Q. What strategies can mitigate mutagenicity risks associated with the nitro aromatic moiety during preclinical development?

Methodological Answer:

  • Structural Modifications:
    • Replace the nitro group with bioisosteres (e.g., cyano or sulfonamide) to retain activity while reducing genotoxicity .
  • Metabolic Profiling:
    • Use liver microsomes to identify nitro-reduction metabolites. Co-administer CYP450 inhibitors (e.g., ketoconazole) if toxic intermediates are detected .
  • Ames Test:
    • Conduct bacterial reverse mutation assays (TA98 strain) to quantify mutagenic potential. A >2-fold increase in revertants indicates high risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.